Bicyclohexyl
Overview
Description
Mechanism of Action
Target of Action
Bicyclohexyl, also known as dicyclohexyl or bicyclohexane, is an organic chemical with the formula C12H22 . It is primarily used in organic synthesis as a building block and structural motif . .
Mode of Action
It is known to participate in reactions such as the Mn-catalyzed oxidative azidation method
Biochemical Pathways
It is primarily used in organic synthesis, and its effects on biochemical pathways would largely depend on the specific context of its use .
Pharmacokinetics
As a nonvolatile liquid at room temperature , it is likely to have low bioavailability due to its insolubility in water
Result of Action
As a compound used in organic synthesis, its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature could potentially influence its stability, as it slowly decomposes to cyclohexane and cyclohexene when heated to around 427 °C . .
Biochemical Analysis
Cellular Effects
Bicyclohexyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in metabolic and cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. This compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, affecting its bioavailability and activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in biomedical applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Additionally, it can be directed to mitochondria, influencing mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclohexyl can be synthesized through the catalytic reduction of diphenyl. This process involves the use of hydrogen gas in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of carbazole. This method involves the denitrogenation of carbazole using hydrogen gas, resulting in this compound as the main product . Another method involves the exposure of cyclohexane to radiation, which produces this compound among other hydrocarbons .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: this compound can be reduced to cyclohexane under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclohexyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: this compound is used as a solvent in the production of polymers, coatings, and petrochemicals.
Comparison with Similar Compounds
Biphenyl: Similar to bicyclohexyl, biphenyl consists of two benzene rings joined by a single bond. biphenyl is aromatic, whereas this compound is aliphatic.
Cyclohexane: Cyclohexane is a single cyclohexane ring, whereas this compound consists of two cyclohexane rings joined by a single bond.
Decalin: Decalin is a bicyclic compound with two fused cyclohexane rings, whereas this compound has two separate cyclohexane rings joined by a single bond.
Uniqueness of this compound: this compound is unique due to its structure, which consists of two cyclohexane rings joined by a single bond. This structure imparts specific physical and chemical properties, such as its high boiling point and ability to undergo various chemical reactions .
Properties
IUPAC Name |
cyclohexylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIMZNLDWSIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021802 | |
Record name | 1,1'-Bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1,1'-Bicyclohexyl | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | 1,1'-Bicyclohexyl | |
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CAS No. |
92-51-3 | |
Record name | Bicyclohexyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bicyclohexyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclohexyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59855 | |
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Record name | 1,1'-Bicyclohexyl | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,1'-Bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021802 | |
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Record name | Bicyclohexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.966 | |
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Record name | BICYCLOHEXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77501141O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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